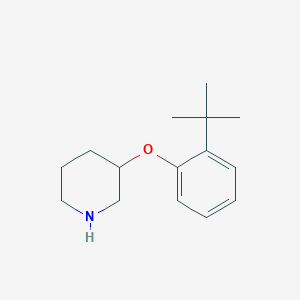

3-(2-Tert-butylphenoxy)piperidine

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

3-(2-tert-butylphenoxy)piperidine |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)13-8-4-5-9-14(13)17-12-7-6-10-16-11-12/h4-5,8-9,12,16H,6-7,10-11H2,1-3H3 |

InChI Key |

XHZSWKGADCVURC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Piperidine Intermediates

A patented method details the preparation of N-tert-butoxycarbonyl-3-piperidone and its derivatives, which are crucial intermediates for further functionalization toward compounds like this compound.

Protection of 3-hydroxypiperidine:

3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (BOC anhydride) at 20–35 °C for 4–20 hours to yield N-tert-butoxycarbonyl-3-hydroxypiperidine. This step uses an equivalent ratio of 1:1 to 1:2 (3-hydroxypiperidine to BOC anhydride).Oxidation to N-tert-butoxycarbonyl-3-piperidone:

The hydroxyl group is oxidized using a sodium dichloroisocyanurate (NaDCC) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) system in dichloromethane at 10 °C for about 20 hours. This oxidation is efficient, yielding a high purity product with minimal impurities.Enzymatic reduction to (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine:

Using ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes in a sodium phosphate buffer at pH 6.0–6.5 and 25 °C for 18 hours, the piperidone is stereoselectively reduced to the (S)-hydroxy derivative.Post-reaction purification:

Extraction with organic solvents such as dichloromethane and ethyl acetate, followed by centrifugation, crystallization, decolorization with activated carbon, and drying, yields a product with over 99.9% purity and 70% overall yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | 3-hydroxypiperidine + BOC anhydride, 20–35 °C, 4–20 h | N-tert-butoxycarbonyl-3-hydroxypiperidine |

| Oxidation | NaDCC-TEMPO, dichloromethane, 10 °C, 20 h | N-tert-butoxycarbonyl-3-piperidone |

| Enzymatic reduction | KRED/GDH, phosphate buffer pH 6.0–6.5, 25 °C, 18 h | (S)-N-tert-butoxycarbonyl-3-hydroxypiperidine |

| Purification | Extraction, centrifugation, crystallization | High purity crystalline product |

Comparative Data Table of Preparation Steps

| Preparation Stage | Method/Conditions | Advantages | Challenges |

|---|---|---|---|

| Protection of 3-hydroxypiperidine | BOC anhydride, 20–35 °C, 4–20 h | High selectivity, mild conditions | Requires moisture control |

| Oxidation to piperidone | NaDCC-TEMPO system, DCM, 10 °C, 20 h | High efficiency, low impurities | Long reaction time |

| Enzymatic reduction | KRED/GDH enzymes, pH 6.0–6.5, 25 °C, 18 h | High stereoselectivity | Enzyme cost and stability |

| Ether formation (phenoxy group) | Nucleophilic substitution or catalytic coupling | Direct introduction of phenoxy group | Possible side reactions, regioselectivity issues |

Chemical Reactions Analysis

3-(2-Tert-butylphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

3-(2-Tert-butylphenoxy)piperidine serves as a building block in synthesizing complex organic molecules and studying reaction mechanisms in chemistry. It can also be employed in developing bioactive molecules and biochemical assays in biology. Moreover, it finds use in the production of specialty chemicals and materials within the industry.

Dual-Target Ligands for Parkinson's Disease

Dual-target ligands are a promising concept for treating Parkinson's disease (PD) . Combining monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism could positively affect dopamine regulation . A series of 4-tert-butylphenoxyalkoxyamines were designed as potential dual-target ligands for PD based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) .

Histamine H3 Receptor Antagonists

Histamine H3 receptor (H3R) has been identified in the central nervous system (CNS) and peripheral nervous system as a pre-synaptic receptor controlling the release of histamine and numerous other neurotransmitters . Potential therapeutic use of histamine receptor ligands involves the treatment of CNS diseases .

Biotransformation

The microorganism Cunninghamella can carry out the biotransformation of 1-[3-(4-tert-butylphenoxy)propyl]piperidine .

Chemical Reactions

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride, a related compound, undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the piperidine ring can be reduced to form secondary amines.

- Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine hydrochloride is a synthetic compound notable for its complex structure, which includes a piperidine ring and a brominated phenoxy group. This compound is recognized for its potential biological activities, particularly in enzyme modulation and cell signaling pathways.

Enzyme Modulation

The compound has been shown to exhibit significant enzyme modulation capabilities. It may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways crucial for cellular function.

Cell Signaling

This compound can affect cell signaling processes, potentially altering cellular responses to external stimuli. This ability to influence signaling pathways may have implications in therapeutic applications, particularly in diseases where signaling dysregulation is evident.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines. For instance, it has been noted to influence cell viability and apoptosis in human liver-derived HepG2 cells when subjected to oxidative stress conditions induced by tert-butyl hydroperoxide (tBHP). The compound demonstrated protective effects against oxidative damage, highlighting its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of 3-(2-Tert-butylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation. These interactions can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

DL76 (1-[3-(4-Tert-butylphenoxy)propyl]piperidine)

- Structural Difference: DL76 features a 4-tert-butylphenoxy group linked via a propyl chain to the piperidine nitrogen, whereas 3-(2-Tert-butylphenoxy)piperidine has a 2-tert-butylphenoxy group directly attached to the piperidine ring.

- Pharmacokinetics: DL76 exhibits hepatic clearance values of 55.47–58.80 mL/min/kg in rat models, with evidence of extrahepatic metabolism. In contrast, this compound’s metabolic stability is inferred to be higher due to the absence of a flexible propyl linker, which may reduce enzymatic degradation .

- Receptor Affinity: Both compounds show high H3R antagonism, but positional isomerism (2- vs. 4-tert-butylphenoxy) may influence binding pocket interactions.

Pitolisant (Reference H3R Antagonist)

- Activity: Pitolisant (Ki ~30 nM for H3R) is comparable to 4-F-substituted benzophenone derivatives (e.g., Compound 6 in ). This compound’s affinity is likely influenced by the tert-butyl group’s steric effects, which may enhance selectivity over pitolisant’s benzophenone scaffold .

Sigma and PCP Receptor Ligands

(+)-[<sup>3</sup>H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine

- Structural Features : Incorporates a 3-hydroxyphenyl group and N-propyl substitution.

- Receptor Specificity: Binds sigma receptors (Ki ~3.2 nM) with minimal PCP receptor interaction. In contrast, this compound’s bulky tert-butylphenoxy group likely prevents PCP receptor binding, as seen in compounds with steric hindrance .

Phencyclidine (PCP) Analogs

- Activity: PCP analogs like TCP exhibit IC50 values <100 nM for PCP receptors. This compound’s lack of a cyclohexyl or thienyl group (common in PCP ligands) suggests divergent receptor targeting .

Piperidine Derivatives with Varied Substituents

Compound 3h (N,N-Diethyl-piperidine Derivative)

- Activity: Displays potent H3R antagonism (IC50 = 0.127 µM). The N,N-diethyl group enhances activity compared to pyrrolidine analogs, but this compound’s phenoxy substituent may provide superior receptor-ligand hydrophobic interactions .

Pyrrolidine-2,5-dione Derivatives

- Targets: Exhibit dual affinity for SERT and 5-HT1A receptors. Piperidine rings (e.g., in this compound) generally show stronger 5-HT1A binding than pyrrolidine, though activity depends on substituent electronegativity .

Research Implications

- Design Optimization: The tert-butylphenoxy group in this compound balances lipophilicity and metabolic stability, making it a scaffold for CNS-targeted drugs.

- Receptor Selectivity : Structural modifications (e.g., linker length, substituent position) can fine-tune affinity for H3R versus off-target receptors (sigma, 5-HT1A).

- Comparative Metabolism: Piperidine derivatives with rigid linkers (e.g., direct phenoxy attachment) may exhibit lower hepatic clearance than those with flexible chains (e.g., DL76) .

Biological Activity

3-(2-Tert-butylphenoxy)piperidine, also referred to as DL76, is a compound that has garnered attention due to its potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease (PD). This article delves into the biological activity of this compound, focusing on its receptor interactions, metabolic pathways, and therapeutic implications.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a tert-butylphenoxy group. This configuration is significant as it influences the compound's interaction with various biological targets.

Receptor Interactions

This compound exhibits notable affinity for the human histamine H3 receptor (hH3R) and acts as a dual-target ligand by inhibiting monoamine oxidase B (MAO B). Research indicates that this compound has an inhibition constant (K_i) for hH3R around 38 nM and an IC_50 for hMAO B below 50 nM, demonstrating its potential as a therapeutic agent for PD by enhancing dopaminergic activity in the brain .

| Target | Type | Affinity/Activity |

|---|---|---|

| Human H3R | Antagonist | K_i = 38 nM |

| Human MAO B | Inhibitor | IC_50 < 50 nM |

Antiparkinsonian Activity

In vivo studies have shown that DL76 can reverse haloperidol-induced catalepsy in Wistar rats, a common model for assessing antiparkinsonian activity. At doses of 25 mg/kg and 50 mg/kg, DL76 significantly reduced the duration of catalepsy, indicating its potential efficacy in treating PD symptoms .

Case Study: Haloperidol-Induced Catalepsy

- Model : Wistar Rats

- Dosage : 25 mg/kg and 50 mg/kg

- Results :

- At 50 mg/kg, reduction of catalepsy duration by 99.7% compared to control.

- At 25 mg/kg, reduction by 54.5%, though not statistically significant.

| Dose (mg/kg) | Duration of Catalepsy (s) | Reduction (%) |

|---|---|---|

| Control | 25.8 | - |

| DL76 (25) | 19.25 | 54.5 |

| DL76 (50) | 0.053 | 99.7 |

Metabolic Pathways

The metabolism of DL76 has been studied using Cunninghamella species to understand its biotransformation. The primary metabolic pathway involves the oxidation of the methyl group in the tert-butyl moiety, leading to alcohol formation. This metabolic behavior suggests that DL76 may undergo significant biotransformation in vivo, potentially influencing its pharmacokinetics and efficacy .

Toxicity Studies

Toxicity assessments conducted on human HEK293 cells and neuroblastoma SH-SY5Y cells indicated that DL76 exhibits low cytotoxicity at therapeutic concentrations. This finding is crucial for its development as a safe therapeutic agent .

Q & A

Basic: What are the primary synthetic routes for 3-(2-Tert-butylphenoxy)piperidine, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butylphenol derivatives can react with piperidine precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Key intermediates, such as halogenated piperidine derivatives, are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%). Post-synthetic modifications (e.g., oxidation or reduction) may follow, guided by protocols for analogous piperidine compounds .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

High-Resolution Mass Spectrometry (HRMS) is essential for confirming molecular weight and fragmentation patterns. FT-IR identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). X-ray crystallography may resolve stereochemistry if chiral centers are present, though computational methods (e.g., DFT) are often used for conformational analysis when crystals are unavailable .

Advanced: How can researchers optimize reaction yields for sterically hindered derivatives like this compound?

Answer:

Steric hindrance from the tert-butyl group necessitates tailored conditions:

- Use microwave-assisted synthesis to enhance reaction kinetics.

- Employ bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to improve selectivity.

- Monitor progress via in-situ FT-IR or Raman spectroscopy to identify bottlenecks in real-time. Comparative studies on similar piperidines suggest yields can increase from 40% to >70% with these adjustments .

Advanced: How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

Answer:

Halogenation at the phenyl ring (e.g., replacing tert-butyl with Br or Cl) alters lipophilicity and receptor binding. For example:

- Bromine substitution enhances µ-opioid receptor affinity by 2–3 fold in related piperidines.

- Fluorine improves metabolic stability but may reduce solubility.

Structure-Activity Relationship (SAR) studies should combine molecular docking (e.g., using AutoDock Vina) and in vitro assays (e.g., cAMP inhibition for GPCR targets) to quantify effects .

Advanced: How can discrepancies in toxicity data for piperidine derivatives be resolved?

Answer:

Conflicting toxicity reports often arise from variations in assay conditions. Standardize protocols by:

- Using OECD guidelines for acute toxicity (e.g., OECD 423).

- Performing metabolite profiling (LC-MS/MS) to identify degradation products.

- Cross-referencing with structurally validated analogs (e.g., 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride) to isolate substituent-specific effects .

Basic: What safety precautions are recommended when handling this compound in the lab?

Answer:

Although toxicity data are limited, assume GLP-grade precautions :

- Use fume hoods and nitrile gloves to prevent dermal exposure.

- Store under inert atmosphere (N₂ or Ar) to avoid oxidation.

- Refer to SDS of analogs (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) for emergency protocols .

Advanced: What computational tools are effective for predicting the pharmacokinetics of this compound?

Answer:

SwissADME predicts logP (lipophilicity) and BBB permeability, while GastroPlus models absorption. For CYP450 interactions, use StarDrop’s P450 Module . Validate predictions with in vitro hepatic microsome assays (e.g., human liver microsomes + LC-MS quantification) .

Basic: How is the purity of this compound validated before biological testing?

Answer:

Purity is assessed via:

- HPLC-UV/ELSD with a C18 column (≥95% peak area).

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Karl Fischer titration for residual water (<0.5%) .

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral piperidine derivatives?

Answer:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

- Opt for low-temperature reactions (−78°C) to slow epimerization.

- Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Advanced: How can researchers design analogs to improve the compound’s selectivity for CNS targets?

Answer:

- Introduce polar groups (e.g., -OH, -CONH₂) to enhance blood-brain barrier (BBB) penetration.

- Replace tert-butyl with trifluoromethyl for increased metabolic stability.

- Validate using in silico BBB predictors (e.g., PreADMET) and in vivo PET imaging in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.